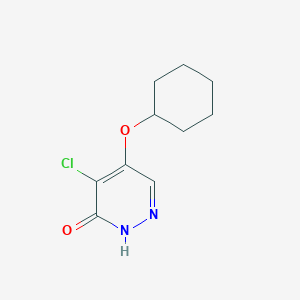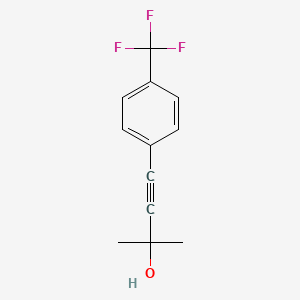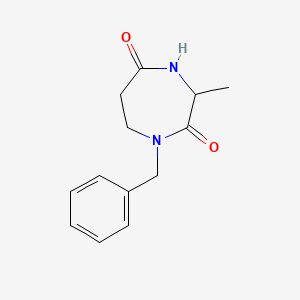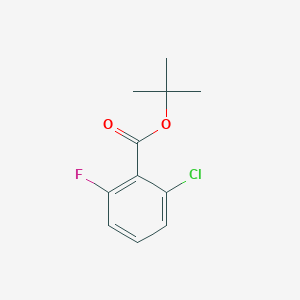
2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid is a chemical compound that belongs to the purine derivative family. This compound is characterized by its unique structure, which includes a purine ring system substituted with an ethyl group and an aminoacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Ethylation: The purine derivative undergoes ethylation using ethyl halides under basic conditions to introduce the ethyl group at the 9-position of the purine ring.
Aminoacetic Acid Introduction: The ethylated purine is then reacted with chloroacetic acid in the presence of a base to introduce the aminoacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy)ethyl acetate
- 2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy)ethyl N-ethyl-L-valinate
Uniqueness
2-((9-Ethyl-6-oxo-6,9-dihydro-3H-purin-2-yl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11N5O3 |
|---|---|
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
2-[(9-ethyl-6-oxo-1H-purin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H11N5O3/c1-2-14-4-11-6-7(14)12-9(13-8(6)17)10-3-5(15)16/h4H,2-3H2,1H3,(H,15,16)(H2,10,12,13,17) |
Clave InChI |
SPOFLTYFXBKBPB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1N=C(NC2=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)



![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)






